molecular formula C12H15N3O3 B139672 Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate CAS No. 146255-36-9

Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate

Cat. No. B139672
M. Wt: 249.27 g/mol
InChI Key: SHKXNEUTLOOQKZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate, also known as ethyl 2-cyano-3-(2-benzoylhydrazinyl)acrylate, is a chemical compound with potential applications in scientific research. It is a derivative of hydrazine, a compound commonly used in the pharmaceutical industry. Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate is of interest to researchers due to its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with complex structures, such as "Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate," often serve as key intermediates in the synthesis of pharmacologically active molecules. For instance, benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds were developed as potential therapeutic agents due to their significant biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects (Raut et al., 2020).

Biodegradation and Environmental Impact

Understanding the biodegradation and environmental fate of chemical compounds is crucial for assessing their ecological impact and for the development of remediation strategies. Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, for example, provides insights into how similar compounds might behave in environmental settings and the microbial processes involved in their breakdown (Thornton et al., 2020).

Analytical and Forensic Applications

The quantification of minor metabolites such as ethyl glucuronide (EtG) in biological matrices like hair has become a powerful tool in forensic science for assessing alcohol consumption patterns. This highlights the broader application of analytical techniques in detecting and quantifying specific chemical markers for both clinical and forensic purposes (Biondi et al., 2019).

properties

IUPAC Name

ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-18-11(16)8-10(13)14-15-12(17)9-6-4-3-5-7-9/h3-8,14H,2,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKXNEUTLOOQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377188
Record name Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate

CAS RN

146255-36-9
Record name Ethyl 3-amino-3-(2-benzoylhydrazinyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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